molecular formula C40H84BrN B108522 Tetrakis(decyl)ammonium bromide CAS No. 14937-42-9

Tetrakis(decyl)ammonium bromide

Cat. No. B108522
CAS RN: 14937-42-9
M. Wt: 659 g/mol
InChI Key: AHNISXOXSNAHBZ-UHFFFAOYSA-M
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Description

Tetrakis(decyl)ammonium bromide is a quaternary ammonium compound, which is a class of compounds where four alkyl groups are attached to a nitrogen atom, paired with a bromide anion. These compounds are known for their diverse applications, including their use as phase-transfer catalysts and their interactions with various biological molecules such as DNA. Although the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar tetraalkylammonium bromides, which can be extrapolated to understand the properties and potential applications of this compound.

Synthesis Analysis

The synthesis of symmetrical quaternary ammonium bromides, such as tetra(4-thiaalkyl)ammonium bromides, has been achieved through a simple approach using thiol-ene click chemistry. This method allows for the incorporation of various alkyl moieties onto the nitrogen center in a one-step synthesis with easy work-up, no side reactions, and the use of environmentally friendly reagents . This synthesis approach could potentially be adapted for the preparation of this compound.

Molecular Structure Analysis

The molecular structure of quaternary ammonium compounds has been studied using techniques such as X-ray diffraction and computational modeling. For example, Tetrakis(dimethylammonium) Bromide Hexabromobismuthate crystallizes in an orthorhombic space group, and its geometrical parameters have been optimized using density functional theory (DFT) . These studies provide a foundation for understanding the molecular structure of this compound, which is likely to exhibit similar crystalline properties.

Chemical Reactions Analysis

Quaternary ammonium bromides have been utilized as catalysts in various chemical reactions. Tetrabutylammonium bromide, for instance, has been used as a neutral and efficient catalyst for the synthesis of biscoumarin and dihydropyrano[c]chromene derivatives under eco-friendly conditions . Additionally, tetra-n-alkyl ammonium bromates, derived from the corresponding bromides, have been employed as primary oxidants in the oxidation of alcohols to carbonyl compounds . These examples suggest that this compound could also serve as a catalyst or reactant in similar chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraalkylammonium bromides have been extensively studied. For instance, the melting points of these compounds and their activity as phase-transfer catalysts have been compared, indicating stronger bonding between the quaternary cation and the anion for salts with 4-thiaalkyl chains compared to those with n-alkyl chains . Moreover, the interaction of tetraalkylammonium bromides with DNA has been observed to reduce the melting temperature of DNA, with the potency correlated with the hydrophobicity of the molecule . These findings suggest that this compound, with its long decyl chains, may exhibit significant hydrophobic interactions and could influence the physical properties of other molecules, such as DNA.

Scientific Research Applications

1. Crystal Growth Inhibition

Tetrakis(decyl)ammonium bromide has been studied for its potential in inhibiting crystal growth. In the context of tetraisohexylammonium bromide, a similar compound, it has been shown to inhibit the growth of structure II clathrate hydrate crystals. This study highlights the potential for alkyl-chain disorder in these bromides and their dynamic nature, which can be significant in various crystal growth inhibition applications (Kelland & Thompson, 2012).

2. CO2 Capture and Storage

This compound and its variants are extensively researched in the field of CO2 capture and storage. They act as promoters in moderating CO2 hydrate phase equilibrium and have been found to influence CO2 gas uptake, particularly in combination with other surfactants. These compounds are crucial in hydrate-based carbon capture technologies (Zhang et al., 2021), (Li et al., 2018).

3. Gas Hydrate Research

Research on this compound in the context of gas hydrates has focused on its efficacy as a hydrate promoter. It has been used in experimental studies to determine the thermodynamics of gas hydrates, indicating its relevance in energy and environmental applications (Liao et al., 2013).

4. Natural Gas Storage

Studies have explored the use of variants of this compound in natural gas storage, particularly in the context of CH4 enclathration. This application is significant in enhancing the thermodynamic stability of natural gas storage systems (Kim et al., 2017).

5. Antibacterial Applications

This compound and its derivatives have been investigated for their antibacterial properties. In the context of tetrapropyl ammonium bromide, it has been used as a stabilizing agent in the synthesis of antibacterial agents, demonstrating the broader potential of these compounds in biomedical applications (Anandgaonker et al., 2015).

Mechanism of Action

As a phase transfer agent, Tetrakis(decyl)ammonium bromide facilitates the migration of a reactant from one phase into another phase where reaction can take place .

Safety and Hazards

Tetrakis(decyl)ammonium bromide can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid dust formation .

properties

IUPAC Name

tetrakis-decylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H84N.BrH/c1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4;/h5-40H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNISXOXSNAHBZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H84BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933631
Record name N,N,N-Tris(decyl)decan-1-aminium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14937-42-9
Record name Tetradecylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14937-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrakis(decyl)ammonium bromide
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Record name N,N,N-Tris(decyl)decan-1-aminium bromide
Source EPA DSSTox
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Record name Tetrakis(decyl)ammonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Tetrakis(decyl)ammonium bromide in chemical analysis?

A: this compound (TDeABr) is often employed as a reagent in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) techniques. [] Its role stems from its ability to interact with certain analytes, enhancing their separation and detection. For instance, TDeABr is used in the derivatization of bile acids, improving their detection sensitivity in fluorescence-based HPLC methods. []

Q2: How does the alkyl chain length of lipids like this compound affect caffeine detection in taste sensors?

A: Research suggests that the length of the alkyl chain in lipids significantly influences the sensitivity of taste sensors to caffeine. Studies comparing this compound (R10) with other lipids possessing varying alkyl chain lengths (R8, R12, R16) revealed that the electric responses generated by the lipid membranes upon interaction with caffeine were directly related to the alkyl chain length. [] This finding implies that optimizing the lipid composition, particularly the alkyl chain length, can enhance the sensor's sensitivity to caffeine.

Q3: Can you elaborate on the interaction between this compound and caffeine in a taste sensor?

A: While the exact mechanism of interaction requires further investigation, research indicates that caffeine, being an uncharged molecule, interacts more favorably with lipid membranes containing amine compounds like this compound compared to phosphate lipid membranes. [] This suggests a potential role of the amine group in TDeABr in facilitating the interaction with caffeine. Further research exploring the influence of concentration and specific structural features of TDeABr on caffeine interaction could provide valuable insights into optimizing sensor sensitivity.

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